molecular formula C18H12Cl3P B071986 Tris(4-chlorophenyl)phosphine CAS No. 1159-54-2

Tris(4-chlorophenyl)phosphine

Cat. No. B071986
Key on ui cas rn: 1159-54-2
M. Wt: 365.6 g/mol
InChI Key: IQKSLJOIKWOGIZ-UHFFFAOYSA-N
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Patent
US04837392

Procedure details

Starting from 8.28 g (22.6 mmol) of tris(4-chlorophenyl)phosphine and 5.7 g (40 mmol, 1.8 eq) of methyl iodide, 10.64 g (21.0 mmol, 92.8%) of methyltris(4-chlorophenyl)phosphonium iodide was obtained: mp>250° C.
Quantity
8.28 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([P:8]([C:16]2[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][CH:17]=2)[C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)=[CH:4][CH:3]=1.[CH3:23][I:24]>>[I-:24].[CH3:23][P+:8]([C:16]1[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][CH:17]=1)([C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=1)[C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8.28 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)P(C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[I-].C[P+](C1=CC=C(C=C1)Cl)(C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21 mmol
AMOUNT: MASS 10.64 g
YIELD: PERCENTYIELD 92.8%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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